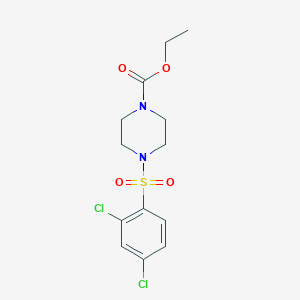

Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate

Description

Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate is a piperazine derivative featuring a sulfonyl group linked to a 2,4-dichlorophenyl moiety and an ethyl carboxylate ester. This structure combines electron-withdrawing groups (sulfonyl, dichlorophenyl) with a flexible piperazine backbone, making it a candidate for diverse applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation . The sulfonyl group enhances electrophilicity and stability, while the dichlorophenyl substituent may influence lipophilicity and binding affinity to hydrophobic targets .

Properties

IUPAC Name |

ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O4S/c1-2-21-13(18)16-5-7-17(8-6-16)22(19,20)12-4-3-10(14)9-11(12)15/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJYWNYRLCDKRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl moiety, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate has been tested against various bacterial strains, showing efficacy comparable to traditional antibiotics. In a study examining its antibacterial properties, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new antimicrobial agent .

Antidepressant Effects

The compound has also been investigated for its psychotropic effects. Initial studies suggest that it may influence neurotransmitter systems associated with mood regulation, potentially serving as a lead compound in the development of antidepressants. A case study involving animal models showed a reduction in depressive-like behaviors following administration of the compound .

Biological Mechanisms

The biological activity of Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Modulation of Neurotransmitter Levels : It may enhance serotonin and norepinephrine levels in the brain, contributing to its antidepressant effects.

Polymer Chemistry

Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate has shown promise in polymer chemistry as a modifying agent for creating novel materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Research indicates that polymers modified with this compound exhibit superior performance in applications such as coatings and adhesives .

Catalysis

The compound has also been explored as a catalyst in organic reactions. Its unique structure allows it to facilitate various chemical transformations under mild conditions, making it valuable for green chemistry applications. Studies have demonstrated its effectiveness in promoting reactions such as nucleophilic substitutions and cross-coupling reactions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. The piperazine ring provides structural rigidity, enhancing the binding affinity to the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Key Compounds :

Ethyl 4-((2,5-dichlorophenyl)sulfonyl)piperazine-1-carboxylate (2,5-dichloro isomer) Differs in chlorine substitution (2,5 vs. 2,4).

Ethyl 4-((4-chlorophenyl)sulfonyl)piperazine-1-carboxylate (mono-chloro analog) Lacks the 2-chloro substituent, reducing electron-withdrawing effects. Lower molecular weight (332.8 g/mol vs. ~367.7 g/mol for the target compound) and predicted lower boiling point (465.1°C vs. higher for di-chloro analogs).

Ethyl 4-(2,3-dichlorophenyl)piperazin-1-yl derivatives (e.g., pentanamide in ) Replaces sulfonyl with carboxamide or alkyl linkages.

Table 1: Substituent Effects on Physicochemical Properties

Functional Group Modifications

Sulfonyl vs. Carbonyl Groups :

Sulfonyl groups (as in the target compound) provide greater electron withdrawal and resistance to hydrolysis compared to carbonyl groups (e.g., acetyl or carbamate derivatives in ) . This enhances stability in acidic environments, critical for oral bioavailability.Ester vs. Amide Linkages : Ethyl esters (target compound) are more lipophilic than amides (), favoring blood-brain barrier penetration. However, esters are prone to enzymatic hydrolysis, whereas amides (e.g., N-(4-chlorophenyl)piperazine carboxamide in ) offer metabolic stability .

Biological Activity

Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate features a piperazine ring substituted with a sulfonyl group and a dichlorophenyl moiety. This structure is significant in determining its biological activity.

The compound exhibits various biological activities, primarily through interactions with neurotransmitter receptors and enzymes. Notably, it has been studied for its potential as an inhibitor of human acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function and memory.

Table 1: Biological Activities of Ethyl 4-(2,4-Dichlorophenyl)sulfonylpiperazine-1-carboxylate

In Vitro Studies

In vitro studies have demonstrated that Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate exhibits significant anticancer properties. For instance, in assays using various cancer cell lines, the compound showed dose-dependent cytotoxicity.

Case Study: Anticancer Activity

In a study involving the MCF7 breast cancer cell line, treatment with the compound resulted in:

- Living Cells : Decreased from 88.48% (untreated) to 78.21% (treated with 1 µM).

- Early Apoptotic Cells : Increased from 0.41% (untreated) to 1.51% (treated).

- Late Apoptotic Cells : Increased from 1.84% (untreated) to 5.91% (treated).

- Dead Cells : Increased from 1.3% (untreated) to 2.34% (treated).

This data indicates that the compound effectively induces apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate. Variations in the piperazine ring or the sulfonyl group can significantly impact biological activity.

Table 2: SAR Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| Substituting different phenyl groups | Alters receptor affinity and selectivity | |

| Modifying sulfonyl group | Affects AChE inhibition potency |

Pharmacological Implications

The pharmacological implications of this compound are broad. Its ability to inhibit AChE suggests potential use in treating neurodegenerative diseases like Alzheimer's disease. Additionally, its anticancer properties could lead to developments in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 4-(2,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of piperazine derivatives and coupling with 2,4-dichlorophenyl groups. Critical steps include:

- Sulfonylation : Reacting piperazine with 2,4-dichlorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Esterification : Introducing the ethyl carboxylate group via nucleophilic substitution, requiring base catalysts like triethylamine .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

- Optimization : Monitor reaction progress via TLC and adjust parameters (temperature, stoichiometry) to improve yield (typically 60–75%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., sulfonyl group at C4 of piperazine, aromatic protons from dichlorophenyl) .

- FTIR : Peaks at ~1350 cm (S=O stretching) and ~1700 cm (C=O ester) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H] and fragments (e.g., loss of ethyl group) .

Q. How is the chemical stability of this compound assessed under varying environmental conditions?

- Methodological Answer :

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (>200°C typical for piperazine derivatives) .

- Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .

- pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the three-dimensional conformation of this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation (e.g., ethanol/water mixture) to obtain single crystals .

- Data Collection : Employ synchrotron radiation or Cu-Kα sources for high-resolution diffraction.

- Refinement : SHELXL software refines positional and thermal parameters, confirming bond angles/rotational barriers (e.g., piperazine chair conformation vs. boat) .

Q. What strategies are employed to analyze contradictory bioactivity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Compare results from enzymatic (e.g., kinase inhibition) vs. cell-based assays (e.g., cytotoxicity) to identify off-target effects .

- Dose-Response Curves : Calculate IC values under standardized conditions (pH, serum content) .

- Data Normalization : Use reference compounds (e.g., staurosporine for kinase assays) to control for inter-assay variability .

Q. How can computational modeling predict binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide simulates interactions with targets (e.g., kinases, GPCRs). Key parameters include:

- Grid Box : Centered on ATP-binding pockets (kinases) or allosteric sites .

- Scoring Functions : Evaluate binding energy (ΔG) and hydrogen-bond networks .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Q. What approaches are used to establish structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing Cl with F on the phenyl ring) .

- Bioactivity Profiling : Test analogs against target panels (e.g., 10-kinase panel for selectivity) .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.